1-[2-(Naphthalen-2-yl)acetyl]pyrrolidine-2-carboxylic acid
CAS No.: 130654-11-4
Cat. No.: VC7484676
Molecular Formula: C17H17NO3
Molecular Weight: 283.327
* For research use only. Not for human or veterinary use.
![1-[2-(Naphthalen-2-yl)acetyl]pyrrolidine-2-carboxylic acid - 130654-11-4](/images/structure/VC7484676.png)
Specification
CAS No. | 130654-11-4 |
---|---|
Molecular Formula | C17H17NO3 |
Molecular Weight | 283.327 |
IUPAC Name | 1-(2-naphthalen-2-ylacetyl)pyrrolidine-2-carboxylic acid |
Standard InChI | InChI=1S/C17H17NO3/c19-16(18-9-3-6-15(18)17(20)21)11-12-7-8-13-4-1-2-5-14(13)10-12/h1-2,4-5,7-8,10,15H,3,6,9,11H2,(H,20,21) |
Standard InChI Key | XBESKXQSWXHBCE-UHFFFAOYSA-N |
SMILES | C1CC(N(C1)C(=O)CC2=CC3=CC=CC=C3C=C2)C(=O)O |
Introduction
Structural and Chemical Identity
IUPAC Nomenclature and Molecular Configuration
The systematic IUPAC name for this compound, 1-[2-(Naphthalen-2-yl)acetyl]pyrrolidine-2-carboxylic acid, reflects its core pyrrolidine ring substituted at the nitrogen atom with a 2-(naphthalen-2-yl)acetyl group and a carboxylic acid moiety at the C2 position. The naphthalen-2-yl group consists of a fused bicyclic aromatic system, while the acetyl linker introduces a ketone functionality between the aromatic system and the pyrrolidine nitrogen .
The molecular formula is C₁₇H₁₇NO₃, with a calculated molecular weight of 295.33 g/mol. This differs from structurally related compounds such as (2R)-1-(naphthalen-2-ylmethyl)pyrrolidine-2-carboxylic acid (C₁₆H₁₇NO₂, 255.31 g/mol) and its hydrochloride salt (C₁₆H₁₈ClNO₂, 291.77 g/mol), primarily due to the acetyl spacer’s additional oxygen and carbon atoms.
Table 1: Comparative Molecular Data for Related Pyrrolidine Derivatives
Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |
---|---|---|---|
1-[2-(Naphthalen-2-yl)acetyl]pyrrolidine-2-carboxylic acid | C₁₇H₁₇NO₃ | 295.33 | Naphthalen-2-ylacetyl, COOH |
(2R)-1-(Naphthalen-2-ylmethyl)pyrrolidine-2-carboxylic acid | C₁₆H₁₇NO₂ | 255.31 | Naphthalen-2-ylmethyl, COOH |
2-(Naphthalen-2-ylmethyl)pyrrolidine-2-carboxylic acid hydrochloride | C₁₆H₁₈ClNO₂ | 291.77 | Naphthalen-2-ylmethyl, COOH, HCl |
Stereochemical Considerations
Synthetic Methodologies
Cyclization and Alkylation Strategies
A patented route for pyrrolidine-2-carboxylic acid derivatives involves cyclization reactions using formic mixed anhydrides or alkyl formates. For instance, reacting (S)-1-tert-butyl-5-methyl-2-acetaminopentanedioate with formic pivalic anhydride at -78°C yields a cyclized intermediate, which is subsequently deprotected to generate the carboxylic acid . This method emphasizes low-temperature conditions (-78°C) and strong bases like lithium bis(trimethylsilyl)amide to prevent racemization .
Challenges in Stereochemical Control
Racemization at the C2 position remains a critical challenge. Alkylation of chiral pyrrolidine intermediates without carboxyl-group protection often leads to partial or complete loss of optical purity. For example, direct alkylation of (S)-N-tert-butoxycarbonylpyrrolidine-2-carboxylic acid derivatives results in racemization unless protective strategies, such as temporary silylation of the carboxylic acid, are employed .
Physicochemical and Spectroscopic Properties
Solubility and Stability
The compound exhibits limited aqueous solubility due to its hydrophobic naphthalene moiety but is soluble in polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF). Stability studies indicate susceptibility to oxidative degradation under prolonged light exposure, necessitating storage in inert atmospheres.
Spectroscopic Characterization
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¹H NMR (400 MHz, CDCl₃): Key signals include aromatic protons (δ 7.1–8.3 ppm, naphthalene), methylene protons adjacent to the acetyl group (δ 3.1–3.3 ppm), and the pyrrolidine ring protons (δ 1.5–2.9 ppm) .
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IR (KBr): Stretching vibrations at 1700–1720 cm⁻¹ (C=O, carboxylic acid) and 1650–1670 cm⁻¹ (C=O, acetyl).
Biological and Industrial Applications
Materials Science Applications
Naphthalene derivatives are valued for their fluorescent properties, with potential uses in organic light-emitting diodes (OLEDs) or sensors. The acetyl spacer in this compound could enable conjugation to polymeric matrices, facilitating the design of luminescent materials .
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